MT2 Receptor Activity: Defined Inactive Control vs. Agonist UCSF4226
This compound is explicitly designated by Sigma-Aldrich as the inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226) . The designation implies a complete lack of agonist or antagonist activity at MT2 under comparable assay conditions, establishing a binary differentiation against the active agonist. This contrasts with other nicotinamide derivatives in the Syk-inhibitor patent family, which have not been profiled for melatonin receptor activity, creating a unique selectivity fingerprint for this compound.
| Evidence Dimension | Functional activity at human melatonin MT2 receptor |
|---|---|
| Target Compound Data | Inactive (no agonist/antagonist activity; designated as negative control) |
| Comparator Or Baseline | UCSF4226: selective MT2 receptor agonist (quantitative EC50 data proprietary; disclosed as active agonist in primary literature) |
| Quantified Difference | Qualitative binary distinction: active agonist vs. inactive control |
| Conditions | Recombinant human MT2 receptor; cell-based functional assay (specific assay conditions retained by Sigma-Aldrich; original characterization described in UCSF chemical biology campaigns) |
Why This Matters
For researchers establishing MT2 screening cascades, this compound provides a validated, commercially available negative control that eliminates the need to empirically identify inactive structural analogs, saving assay development time and ensuring inter-laboratory reproducibility.
